molecular formula C7H9IN2O2 B2828549 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1354707-03-1

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2828549
CAS No.: 1354707-03-1
M. Wt: 280.065
InChI Key: BMGSDMUXVZAMMN-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure The iodination can be achieved using iodine or iodine monochloride under mild conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and carboxylation reactions using continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Scientific Research Applications

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGSDMUXVZAMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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